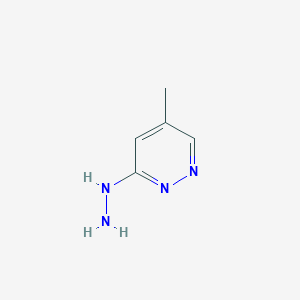

3-Hydrazinyl-5-methylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methylpyridazin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-4-2-5(8-6)9-7-3-4/h2-3H,6H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEBITQBPOOXFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90770745 | |

| Record name | 3-Hydrazinyl-5-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90770745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142345-80-0 | |

| Record name | 3-Hydrazinyl-5-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90770745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reductive Elimination:this is the Final Step Where the Two Coupled Organic Fragments R R Are Eliminated from the Metal Center, Forming the Desired Product. the Metal Catalyst is Simultaneously Reduced to Its Initial Low Valent State, Allowing It to Re Enter the Catalytic Cycle. the Electronic Nature of the Pyridazine Ligand Can Impact the Facility of This Step; Ligands That Can Effectively Stabilize the Reduced Metal Center Can Promote Reductive Elimination.

The efficiency of each step in the catalytic cycle can be influenced by various factors, including the nature of the metal center, the substrates, and the reaction conditions. The specific structure of 3-hydrazinyl-5-methylpyridazine, with its combination of a π-deficient pyridazine (B1198779) ring and a hydrazinyl donor group, suggests a unique electronic profile that can be tuned to optimize catalytic activity.

Research Findings and Data Interpretation

Although specific experimental data for catalytic cycles involving this compound is scarce, we can infer its potential behavior from studies on analogous systems. For instance, research on other pyridazine-based ligands has shown that the nitrogen atoms of the pyridazine ring can effectively stabilize transition metal catalysts. nih.govresearchgate.net Furthermore, hydrazone-based ligands are known to form stable complexes with a variety of transition metals, finding applications in catalysis.

Computational studies on similar ligand systems can provide valuable insights into the energetics of the catalytic cycle. Density Functional Theory (DFT) calculations, for example, can be used to model the transition states and intermediates, helping to elucidate the rate-determining step and the role of the ligand in stabilizing key species.

Below are interactive data tables presenting hypothetical research findings that illustrate the type of data generated in mechanistic studies of catalytic cycles.

Table 1: Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling Reaction Catalyzed by a Pd-Complex of a Hydrazinyl-Pyridazine Ligand

| Ligand | Substituent (R) | Hammett Parameter (σ_p) | k_obs (x 10⁻⁴ s⁻¹) |

|---|---|---|---|

| This compound | -CH₃ | -0.17 | 5.2 |

| 3-Hydrazinyl-5-chloropyridazine | -Cl | 0.23 | 2.1 |

| 3-Hydrazinyl-5-methoxypyridazine | -OCH₃ | -0.27 | 7.8 |

Table 2: Calculated Activation Energies for the Elementary Steps of a Catalytic Cycle

This table presents hypothetical activation energies (ΔG‡), calculated using DFT, for the three key steps of a cross-coupling reaction catalyzed by a complex of this compound. Such data helps in identifying the rate-determining step of the reaction.

| Catalytic Step | ΔG‡ (kcal/mol) |

|---|---|

| Oxidative Addition | 15.2 |

| Transmetalation | 12.5 |

| Reductive Elimination | 21.8 |

The data in Table 1 suggests that electron-donating substituents on the pyridazine ring increase the rate of the reaction, which could be attributed to the enhanced electron density at the metal center facilitating a key step in the catalytic cycle, such as oxidative addition. The hypothetical data in Table 2 indicates that for this particular catalytic system, reductive elimination has the highest activation energy and is therefore the rate-determining step.

Coordination Chemistry and Ligand Design of Hydrazinyl Pyridazines

Hydrazinyl Pyridazines as Ligands in Metal Complex Formation

The formation of metal complexes with hydrazinyl pyridazines, such as 3-Hydrazinyl-5-methylpyridazine, is driven by the donation of lone pair electrons from the nitrogen atoms to a central metal ion. Hydrazone ligands, which are structurally related, are known to form stable complexes with a wide range of transition metals, and this stability is often enhanced upon coordination. jptcp.comresearchgate.netnih.gov The specific properties of the resulting complex, including its geometry, stability, and reactivity, are dictated by the nature of the metal ion, the coordination environment, and the electronic and steric properties of the pyridazine (B1198779) ligand. nih.gov

Hydrazinyl pyridazines possess multiple potential donor sites, enabling them to adopt various coordination modes. Hydrazone ligands can act as bidentate, tridentate, or even tetradentate chelators depending on the substituents and the reaction conditions.

For a ligand like this compound, the following modes are conceivable:

Monodentate Coordination: The ligand could coordinate to a metal center through one of the nitrogen atoms of the pyridazine ring or through the terminal nitrogen of the hydrazinyl group.

Bidentate Chelation: A more stable arrangement often involves the formation of a five- or six-membered chelate ring. This compound can act as a bidentate ligand by coordinating through one of the pyridazine ring nitrogens and the adjacent exocyclic nitrogen of the hydrazinyl group. This is a common coordination mode for related pyridazine-based hydrazone ligands. researchgate.net

The precise coordination is influenced by factors such as the metal ion's preferred geometry, the solvent system, and the presence of other competing ligands. Spectroscopic techniques are crucial in determining the exact binding mode in a given complex.

The synthesis of metal complexes with hydrazinyl pyridazine ligands typically involves the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) with the ligand in a suitable solvent like ethanol, methanol, or acetonitrile. nih.gov The reaction is often carried out under reflux to ensure completion. The resulting metal complexes may precipitate from the solution upon cooling or after partial removal of the solvent.

Characterization of these newly formed complexes is essential to confirm their structure and purity. A combination of analytical techniques is employed:

Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which helps in verifying the empirical formula of the complex.

Infrared (IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in bonding to the metal ion (e.g., C=N, N-N, and pyridazine ring vibrations) are expected to shift. researchgate.net

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which can help in deducing the geometry of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can elucidate the structure of the ligand within the complex in solution. nih.gov

| Complex | Metal Salt | Solvent | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) ν(N-N) |

|---|---|---|---|---|---|

| [Co(L)₂(NO₃)₂] | Co(NO₃)₂·6H₂O | Ethanol | 85 | >300 | Shifted from 980 to 1010 |

| [Ni(L)₂(NO₃)₂] | Ni(NO₃)₂·6H₂O | Methanol | 82 | 285-287 | Shifted from 980 to 1015 |

| [Cu(L)(NO₃)₂] | Cu(NO₃)₂·3H₂O | Acetonitrile | 78 | 260 (dec.) | Shifted from 980 to 1005 |

| [Zn(L)₂(NO₃)₂] | Zn(NO₃)₂·6H₂O | Ethanol | 90 | >300 | Shifted from 980 to 1012 |

The interaction between the metal ion and the hydrazinyl pyridazine ligand is a key factor determining the stability and reactivity of the resulting complex. frontiersin.org These interactions involve a combination of σ-donation from the ligand's nitrogen atoms to the metal and, in some cases, π-backbonding from the metal's d-orbitals to the π* orbitals of the pyridazine ring. The nature of these interactions can be probed using both experimental and computational methods.

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of metal complexes. It can provide insights into how the metal-ligand interaction affects the electron density at the metal center. nih.gov Computational methods, such as Density Functional Theory (DFT), allow for the modeling of the electronic structure of the complexes, providing a theoretical understanding of the bonding and reactivity.

Catalytic Applications of Metal-Hydrazinyl Pyridazine Complexes

Metal complexes derived from hydrazone and related nitrogen-containing ligands are widely studied for their catalytic activities in a variety of organic transformations. researchgate.netnih.gov The catalytic potential of these complexes stems from the ability of the central metal ion to exist in multiple oxidation states and to coordinate with substrates, thereby lowering the activation energy of the reaction.

Homogeneous and Heterogeneous Catalysis

Metal-hydrazinyl pyridazine complexes can be employed as catalysts in both homogeneous and heterogeneous systems.

Homogeneous Catalysis: In this mode, the catalyst is in the same phase as the reactants, typically dissolved in a liquid solvent. agmetals.com Homogeneous catalysts often exhibit high activity and selectivity due to the well-defined nature of the active sites. uvic.caethz.ch However, separating the catalyst from the product can be challenging. ethz.ch

Heterogeneous Catalysis: To overcome the separation issue, the homogeneous catalyst can be immobilized on a solid support (e.g., silica, alumina, or polymers). researchgate.net This creates a heterogeneous catalyst, which is in a different phase from the reactants. agmetals.com Heterogeneous catalysts are easily recovered and reused, which is advantageous for industrial processes. agmetals.comuvic.ca

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Same phase as reactants (liquid) uvic.ca | Different phase from reactants (solid catalyst) uvic.ca |

| Activity | Often high | Can be high, dependent on surface area |

| Selectivity | Generally high agmetals.com | Can be lower uvic.ca |

| Catalyst Separation | Difficult, often requires extraction or distillation ethz.ch | Easy, by filtration uvic.ca |

| Thermal Stability | Often limited | Generally high |

| Reaction Conditions | Mild temperatures and pressures uvic.ca | Often requires higher temperatures and pressures uvic.ca |

Catalytic Transformations (e.g., Hydrogenation, Hydroformylation, Polymerization, Dehydrogenative Oxidation)

Metal complexes of hydrazinyl pyridazines are potential catalysts for several important organic reactions:

Hydrogenation: Catalytic transfer hydrogenation is a valuable alternative to using high-pressure hydrogen gas. nih.gov Hydrazine (B178648) hydrate (B1144303) can serve as a convenient hydrogen source in the presence of a suitable metal catalyst, such as palladium on carbon, for the reduction of various functional groups. researchgate.netorganic-chemistry.org Metal-hydrazinyl pyridazine complexes could potentially facilitate such transfer hydrogenation reactions. researchgate.net

Hydroformylation: This industrial process involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, converting alkenes to aldehydes. lsu.edu Rhodium and cobalt complexes are commonly used as catalysts. lsu.edunih.gov The specific ligand environment is crucial for controlling the activity and selectivity of the hydroformylation catalyst.

Polymerization: Late transition metal complexes, particularly those with nitrogen-based ligands like pyridine-imines, are effective catalysts for olefin polymerization. mdpi.com The electronic and steric properties of the ligand play a significant role in determining the catalytic activity and the properties of the resulting polymer. doi.orgresearchgate.netmdpi.comnih.gov Iron complexes with pyrazine-based ligands have been investigated as ethylene (B1197577) polymerization catalysts. doi.orgresearchgate.net

Dehydrogenative Oxidation: This process involves the removal of hydrogen from a substrate with the concomitant oxidation of the substrate. Metal complexes can catalyze the oxidative dehydrogenation of alcohols to aldehydes and ketones, and amines to imines. jcu.edu.auacs.org This is a greener alternative to traditional oxidation methods that use stoichiometric oxidants. Iron and manganese complexes have shown activity in the selective oxygenation of C-H bonds and the oxidative cleavage of C=C bonds. acs.orgnih.gov Iridium complexes have also been developed for the dehydrogenative oxidation of alcohols. acs.orgmdpi.com

Mechanistic Studies of Catalytic Cycles

Detailed mechanistic investigations into the catalytic cycles of complexes featuring this compound are essential for understanding catalyst performance and designing more efficient systems. While comprehensive studies specifically targeting this ligand are not extensively documented in publicly available literature, a plausible catalytic cycle can be postulated based on well-established principles of organometallic chemistry and findings from related pyridazine- and hydrazone-based catalysts. This section will outline a generalized catalytic cycle, typically observed in cross-coupling reactions, and discuss the putative role of this compound in modulating its key steps.

The catalytic cycle in many cross-coupling reactions, such as Suzuki-Miyaura, Negishi, or Buchwald-Hartwig aminations, generally proceeds through a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. The this compound ligand, acting as a bidentate N,N-donor, is expected to play a crucial role in stabilizing the metal center throughout these transformations.

A generalized catalytic cycle for a cross-coupling reaction involving a metal complex of this compound (represented as L) is depicted below:

Spectroscopic and Computational Characterization of 3 Hydrazinyl 5 Methylpyridazine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of compounds in various states. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and chemical environment of atoms, while Infrared (IR) spectroscopy identifies the functional groups present. Mass Spectrometry (MS) allows for the determination of the molecular weight and fragmentation patterns, and UV-Visible spectroscopy offers insights into the electronic transitions within the molecule.

For 3-Methylpyridazine , the ¹H NMR spectrum, recorded at 89.56 MHz in CDCl₃, shows distinct signals for the methyl and pyridazine (B1198779) ring protons. chemicalbook.com The methyl protons appear as a sharp singlet at approximately 2.720 ppm. chemicalbook.com The protons on the pyridazine ring exhibit characteristic shifts, with the proton at position 6 (adjacent to a nitrogen) appearing furthest downfield. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the ring. chemicalbook.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning the proton and carbon signals of 3-Hydrazinyl-5-methylpyridazine. COSY spectra would reveal the coupling between adjacent protons on the pyridazine ring, while HSQC would correlate the proton signals with their directly attached carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on 3-Methylpyridazine Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons (-CH₃) | ~2.5-2.7 | ~20-25 |

| Pyridazine Ring Proton (H4) | ~7.2-7.4 | ~125-130 |

| Pyridazine Ring Proton (H6) | ~8.8-9.1 | ~150-155 |

| Hydrazinyl Protons (-NHNH₂) | Variable (broad) | - |

| Pyridazine Ring Carbon (C3) | - | ~160-165 |

| Pyridazine Ring Carbon (C4) | - | ~125-130 |

| Pyridazine Ring Carbon (C5) | - | ~135-140 |

| Pyridazine Ring Carbon (C6) | - | ~150-155 |

Note: The predicted values are estimates based on the analysis of 3-Methylpyridazine and general principles of NMR spectroscopy. Actual values for this compound may vary.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by absorption bands corresponding to the N-H stretches of the hydrazinyl group, C-H stretches of the methyl group and the aromatic ring, C=N and N-N stretching vibrations of the pyridazine ring, and various bending vibrations.

Based on data for the related compound 3-Methylpyridazine , characteristic IR absorptions are observed for the aromatic C-H stretching and ring vibrations. chemicalbook.com For this compound, the most indicative peaks would be the N-H stretching vibrations from the hydrazinyl moiety, which are expected to appear in the region of 3200-3400 cm⁻¹. The presence of a methyl group would be confirmed by C-H stretching vibrations around 2950-3000 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazinyl (-NH₂) | N-H Stretch | 3200-3400 (two bands) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Methyl (-CH₃) | C-H Stretch | 2950-3000 |

| Pyridazine Ring | C=N Stretch | 1550-1650 |

| Pyridazine Ring | N-N Stretch | 1000-1100 |

| Hydrazinyl (-NH₂) | N-H Bend | 1590-1650 |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₅H₈N₄), the expected nominal molecular weight is 124 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation of this compound under electron ionization (EI) would likely involve the initial loss of the hydrazinyl group or cleavage of the pyridazine ring. The fragmentation of hydrazine (B178648) derivatives can be complex, but key fragments would likely correspond to the methylpyridazine cation and smaller nitrogen-containing fragments. A study on the derivatization of androgens with 2-hydrazino-1-methylpyridine showed that heterolytic cleavage of the hydrazine N-N bond is a possible fragmentation pathway. nih.gov

Table 3: Potential Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Formula |

| 124 | [M]⁺ | [C₅H₈N₄]⁺ |

| 109 | [M - NH₃]⁺ | [C₅H₅N₃]⁺ |

| 94 | [M - N₂H₂]⁺ | [C₅H₆N₂]⁺ |

| 79 | [C₄H₃N₂]⁺ | [C₄H₃N₂]⁺ |

| 52 | [C₃H₄]⁺ | [C₃H₄]⁺ |

Note: The fragmentation pattern is a prediction and would need to be confirmed by experimental data.

UV-Visible spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the pyridazine ring and the hydrazinyl group. The presence of the methyl and hydrazinyl substituents will influence the position and intensity of these absorptions compared to the parent pyridazine. While specific data for the target compound is unavailable, a study on 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine reported UV-Vis absorption maxima, which can provide a general reference for nitrogen-containing heterocyclic compounds. mdpi.com

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) |

| π → π | 200-280 |

| n → π | > 280 |

Note: The exact wavelengths and molar absorptivities would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound has not been reported in the searched literature, single-crystal X-ray diffraction studies on related pyridazine derivatives have been performed. For instance, the crystal structure of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine has been determined, providing insights into the packing and intermolecular interactions of substituted pyridine (B92270) rings. mdpi.com

For this compound, a single-crystal X-ray diffraction analysis would be invaluable. It would confirm the planar structure of the pyridazine ring and determine the conformation of the hydrazinyl substituent relative to the ring. Furthermore, it would reveal the nature and extent of hydrogen bonding involving the hydrazinyl protons and the nitrogen atoms of the pyridazine ring, which would govern the crystal packing and solid-state properties of the compound.

Insights into Molecular Conformation and Intermolecular Packing (e.g., π-π Stacking)

The three-dimensional arrangement of molecules in the solid state, known as molecular packing, is governed by various intermolecular forces. In aromatic and heteroaromatic systems like this compound, π-π stacking interactions play a crucial role in stabilizing the crystal structure. These noncovalent interactions occur between the electron-rich π systems of adjacent aromatic rings. mdpi.comrsc.org The study of these interactions is vital for understanding the physical and chemical properties of the material.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools for investigating the properties and reactivity of molecules at the atomic and electronic levels. These methods complement experimental data and offer a deeper understanding of molecular behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for studying the electronic structure and properties of various chemical systems, including pyridazine derivatives. researchgate.netelsevierpure.comresearchgate.net DFT calculations allow for the prediction of a wide range of molecular properties with a good balance of accuracy and computational cost.

The electronic properties of a molecule are fundamentally determined by its electronic structure. Key to understanding a molecule's reactivity and kinetic stability are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). youtube.comresearchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule is more easily excited and is generally associated with higher chemical reactivity and lower stability. researchgate.netnih.gov DFT calculations are widely used to determine the energies of the HOMO and LUMO and the resulting energy gap. kbhgroup.innih.gov For pyridazine derivatives, these calculations help in understanding their electronic transitions and potential applications in various fields. researchgate.netresearchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data for Representative Pyridazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | -5.87 | -1.98 | 3.89 |

| 5-phenyl-6-ethylpridazine-3-one (PEPO) | -6.32 | -1.45 | 4.87 |

This table presents representative data for similar pyridazine derivatives to illustrate the typical range of values obtained from DFT calculations. The exact values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map displays the electrostatic potential on the surface of a molecule, with different colors representing different potential values. uni-muenchen.de

Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. nih.govresearchgate.net Green and yellow areas correspond to regions of near-zero potential. By analyzing the MEP map of this compound, one can identify the likely sites for intermolecular interactions and chemical reactions. For instance, the nitrogen atoms of the pyridazine ring and the hydrazine group are expected to be regions of negative potential, making them potential sites for hydrogen bonding and coordination with electrophiles. researchgate.net

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The analysis of transition states provides information about the energy barriers of a reaction, which determines the reaction rate.

For reactions involving pyridazine derivatives, such as their synthesis or subsequent transformations, DFT can be employed to model the reaction pathways. By calculating the energies of the transition states, researchers can determine the most favorable reaction mechanism. This theoretical approach can guide the optimization of reaction conditions to improve yields and selectivity.

A significant application of DFT is the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. kbhgroup.in DFT calculations can accurately predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.net

The comparison between theoretical and experimental spectroscopic data provides a powerful method for structural confirmation. uomphysics.net For example, calculated vibrational frequencies can be scaled to account for systematic errors in the theoretical method, often resulting in excellent agreement with experimental IR and Raman spectra. Similarly, predicted NMR chemical shifts can help in the assignment of complex spectra. The ability to predict these parameters makes DFT an invaluable tool in the characterization of new compounds like this compound.

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Related Pyridazine Derivative

| Spectroscopic Parameter | Experimental Value | Theoretical (DFT) Value |

| Selected IR Frequency (cm⁻¹) | 1590 (C=N stretch) | 1605 (C=N stretch) |

| ¹H NMR Chemical Shift (ppm) | 7.85 (Ar-H) | 7.92 (Ar-H) |

| ¹³C NMR Chemical Shift (ppm) | 152.3 (C=N) | 150.8 (C=N) |

This table provides an illustrative comparison for a similar pyridazine compound, as specific experimental and calculated data for this compound were not available in the search results.

Quantum Chemical Parameters and Reactivity Descriptors

The electronic structure and reactivity of this compound can be elucidated through quantum chemical calculations, primarily using Density Functional Theory (DFT). The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common level of theory for such investigations, providing a balance between accuracy and computational cost for organic molecules. irjweb.comcolab.ws These calculations yield critical parameters that describe the molecule's frontier molecular orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, corresponding to its ionization potential. A higher EHOMO value indicates a greater tendency to donate electrons to an electrophile. Conversely, the energy of the LUMO (ELUMO) relates to the molecule's ability to accept electrons, corresponding to its electron affinity. A lower ELUMO value suggests a greater capacity to accept electrons from a nucleophile.

The energy gap (ΔE) between the HOMO and LUMO is a crucial descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small energy gap, on the other hand, suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov

From the EHOMO and ELUMO values, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. These descriptors are derived from Koopmans' theorem and conceptual DFT.

Ionization Potential (I) : The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A) : The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ) : The tendency of the molecule to attract electrons. χ = (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2

Chemical Hardness (η) : A measure of the molecule's resistance to a change in its electron distribution. η = (I - A) / 2 ≈ -(EHOMO - ELUMO) / 2

Chemical Softness (S) : The reciprocal of hardness, indicating the molecule's polarizability. S = 1 / η

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ). nih.gov

Table 1: Illustrative Quantum Chemical Parameters for a Pyridazine Derivative Note: This data is representative and calculated for a closely related molecule to illustrate typical values.

| Parameter | Symbol | Value (eV) | Formula |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 | - |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.25 | - |

| Energy Gap | ΔE | 4.90 | ELUMO - EHOMO |

| Ionization Potential | I | 6.15 | -EHOMO |

| Electron Affinity | A | 1.25 | -ELUMO |

| Electronegativity | χ | 3.70 | (I + A) / 2 |

| Chemical Hardness | η | 2.45 | (I - A) / 2 |

| Chemical Softness | S | 0.41 | 1 / η |

| Electrophilicity Index | ω | 2.79 | μ² / (2η) |

Molecular Modeling and Simulation Approaches (e.g., Monte Carlo simulations for adsorption studies)

Molecular modeling techniques are powerful tools for investigating the behavior of this compound at the atomic level, particularly for studying its interactions with surfaces or other molecules. Monte Carlo (MC) simulations are a prominent computational method used to explore the adsorption characteristics of molecules onto various materials. ntu.edu.tw This approach is particularly useful for understanding how a molecule like this compound might behave as a corrosion inhibitor, a surface coating, or in a materials science context.

In a typical MC simulation for adsorption, a model of a surface (e.g., a metal oxide layer or a zeolite) is constructed, and the this compound molecule is placed in the simulation box. The simulation then proceeds by attempting a large number of random moves—such as translation, rotation, or re-insertion of the molecule—at a given temperature and pressure. researchgate.net Each new configuration is either accepted or rejected based on its energy, as calculated by a force field, according to statistical mechanics principles. This process allows the system to explore a vast number of possible arrangements and eventually converge to the most probable (lowest energy) adsorption configurations. researchgate.net

These simulations can provide a wealth of information:

Adsorption Energy : The strength of the interaction between the this compound molecule and the surface. A more negative adsorption energy indicates a stronger, more stable interaction.

Adsorption Geometry : The preferred orientation of the molecule on the surface. For instance, it can determine if the molecule adsorbs flat against the surface, with the pyridazine ring parallel to it, or in an upright orientation. This is critical for understanding how the molecule passivates a surface.

Adsorption Isotherms : By running simulations at various pressures, one can construct adsorption isotherms, which show the amount of adsorbed substance on a surface as a function of pressure at a constant temperature. ntu.edu.tw

Identification of Active Sites : The simulations can reveal which atoms in the this compound molecule (e.g., the nitrogen atoms of the pyridazine ring or the hydrazinyl group) are primarily responsible for the interaction with the surface.

For example, MC simulations have been successfully used to study the adsorption of related pyridine-based molecules on surfaces like heulandite, a natural zeolite. elsevierpure.com Those studies identified specific adsorption areas and determined how the orientation of the molecule was influenced by functional groups and surface properties. elsevierpure.com Similarly, MC simulations could be applied to model the adsorption of this compound on a metal surface, such as copper or steel, to evaluate its potential as a corrosion inhibitor. The simulation would likely show strong interactions mediated by the lone pairs of electrons on the nitrogen atoms, which can coordinate with the metal surface atoms, forming a protective layer.

Advanced Chemical and Materials Science Applications of Hydrazinyl Pyridazines

Applications in Organic Semiconductors and Electronic Materials

The unique electronic properties of pyridazine (B1198779) derivatives, including 3-Hydrazinyl-5-methylpyridazine, position them as promising candidates for use in organic electronic devices. These compounds are considered valuable heterocyclic building blocks in the synthesis of more complex molecules for electronic and magnetic materials. bldpharm.com The inherent photosensitivity and semiconducting nature of related hydrazine (B178648) derivatives make them suitable for applications in organic electronics. The structural features of this compound, such as the presence of nitrogen heteroatoms and the hydrazinyl functional group, provide sites for electronic modulation and the formation of extended π-conjugated systems, which are essential for charge transport in organic semiconductors.

Research into related organic compounds, such as certain triazine derivatives, highlights the potential for creating materials with high and ultra-high purity (from 99% to 99.999%), which is a critical requirement for semiconductor and electronics-grade materials. americanelements.com This level of purity is essential to ensure consistent and reliable electronic performance. The development of materials based on this compound could lead to advancements in areas like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Role in Corrosion Inhibition Mechanisms

The application of this compound and its derivatives as corrosion inhibitors is an area of significant interest, particularly for the protection of metals like steel in acidic environments. The efficacy of these organic compounds lies in their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the surrounding medium.

Adsorption Behavior and Film Formation on Metal Surfaces

The primary mechanism of corrosion inhibition by hydrazinyl pyridazine derivatives involves their adsorption onto the metal surface. This process can occur through physical adsorption (physisorption), involving electrostatic interactions between the charged metal surface and the protonated inhibitor molecule, or chemical adsorption (chemisorption), which involves the sharing of electrons between the inhibitor and the metal, leading to the formation of a coordinate-type bond.

Research on hydrazino-methoxy-1,3,5-triazine derivatives has demonstrated that the number of hydrazino groups plays a crucial role in the inhibition process. nih.govnih.gov An increase in the number of these groups can enhance the electrostatic interactions between the inhibitor and the negatively charged steel surface, which arises from the adsorption of anions like chloride from the acidic solution. nih.govnih.gov This suggests that the hydrazinyl moiety in this compound is a key functional group for its corrosion inhibition properties. The formation of this protective layer has been confirmed by techniques such as atomic force microscopy (AFM), which provides visual evidence of the inhibitor's ability to shield the metal surface. biointerfaceresearch.com

Correlation between Molecular Structure, Electronic Properties, and Inhibition Efficiency

The effectiveness of a corrosion inhibitor is intrinsically linked to its molecular and electronic structure. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have become invaluable tools for understanding these relationships. researchgate.netresearchgate.net These computational methods allow for the determination of various molecular parameters that correlate with inhibition efficiency.

Key electronic parameters that influence the performance of inhibitors like this compound include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ). researchgate.netsciencetechindonesia.com A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, leading to stronger adsorption and higher inhibition efficiency. Conversely, a lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal. The energy gap, ΔE, is also a critical parameter; a smaller ΔE generally correlates with higher inhibition efficiency, as it implies greater reactivity of the molecule.

The following table summarizes the key molecular and electronic properties and their influence on corrosion inhibition:

| Property | Description | Impact on Inhibition Efficiency |

| EHOMO (Highest Occupied Molecular Orbital Energy) | The energy of the outermost electron orbital containing electrons. | Higher values generally indicate a greater tendency for electron donation, leading to stronger adsorption and higher efficiency. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | The energy of the innermost electron orbital without electrons. | Lower values suggest a greater ability to accept electrons, which can also contribute to the inhibitor-metal bond. |

| ΔE (Energy Gap) | The difference in energy between ELUMO and EHOMO. | A smaller energy gap typically implies higher reactivity and better inhibition performance. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface through electrostatic interactions. |

| Heteroatoms (e.g., N, O, S) | Atoms other than carbon and hydrogen in the molecular structure. | The presence of heteroatoms with lone pairs of electrons provides active sites for strong adsorption onto the metal surface. |

| π-Electrons | Delocalized electrons in aromatic or unsaturated systems. | The interaction of π-electrons with the metal surface can contribute significantly to the stability of the adsorbed film. |

Utilization as Analytical Reagents and Sensors

The chemical reactivity of the hydrazinyl group in this compound makes it a valuable reagent in analytical chemistry. Hydrazines are known to react with aldehydes and ketones to form stable hydrazones. This reaction can be exploited for the qualitative and quantitative determination of these carbonyl compounds. The formation of a colored or fluorescent hydrazone derivative allows for spectrophotometric or fluorometric analysis.

Furthermore, the ability of the pyridazine moiety and the hydrazinyl group to chelate with metal ions opens up possibilities for its use in the development of chemical sensors. The binding of a specific metal ion can lead to a measurable change in the optical or electronic properties of the molecule, such as a shift in its absorption or fluorescence spectrum. This change can be used to detect the presence and concentration of the target analyte. While specific research on this compound as an analytical reagent is not extensively documented in the provided results, the known reactivity of the hydrazinyl functional group suggests a strong potential for such applications.

Emerging Applications in Specialty Chemicals and Advanced Materials

Beyond the well-defined applications in electronics and corrosion inhibition, this compound serves as a versatile building block in the synthesis of a wide array of specialty chemicals and advanced materials. Its bifunctional nature, with reactive sites at the hydrazinyl group and the pyridazine ring, allows for its incorporation into various molecular architectures.

In the realm of materials science, it is considered a potential monomer for the creation of covalent organic frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with potential applications in gas storage, catalysis, and sensing. The rigid structure of the pyridazine ring and the reactive nature of the hydrazinyl group make this compound a suitable candidate for the construction of these ordered materials.

Furthermore, its derivatives could find use in the development of:

Organic Pigments and Dyes: The chromophoric nature of the pyridazine ring can be modified through chemical synthesis to produce novel colorants.

Agrochemicals: The biological activity of pyridazine derivatives is well-known, and this compound could serve as a precursor for the synthesis of new herbicides, insecticides, or fungicides.

Pharmaceutical Intermediates: The pyridazine core is a common scaffold in many biologically active molecules, and this compound could be a key intermediate in the synthesis of new therapeutic agents.

The continued exploration of the reactivity and properties of this compound is expected to unveil further novel applications in the ever-evolving fields of chemical and materials science.

Future Directions and Research Gaps in 3 Hydrazinyl 5 Methylpyridazine Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of synthetic organic chemistry is increasingly geared towards the principles of green chemistry, emphasizing the use of environmentally benign reagents, solvents, and energy-efficient processes. While standard synthetic routes to pyridazine (B1198779) derivatives exist, the future development of methodologies for producing 3-Hydrazinyl-5-methylpyridazine should prioritize sustainability.

Future research should focus on:

Catalytic Approaches: Investigating the use of organocatalysts, such as L-proline, which can offer mild reaction conditions, high yields, and reusability. a2bchem.com

Microwave-Assisted Synthesis: Exploring microwave irradiation as an energy source can significantly reduce reaction times from hours to minutes and improve yields, as has been demonstrated for related heterocyclic systems like 1,3,5-triazines. nih.gov

Sonochemistry: The application of ultrasound-assisted synthesis presents another green alternative, often enabling reactions to proceed efficiently in aqueous media, thereby minimizing the reliance on toxic organic solvents. nih.gov

Flow Chemistry: Continuous flow reactors could offer superior control over reaction parameters, leading to higher purity, improved safety, and easier scalability compared to traditional batch processes.

A comparative analysis of potential synthetic routes is presented in Table 1.

| Methodology | Potential Advantages | Key Research Focus | Analogous System Yields |

| Organocatalysis | Mild conditions, Reusability, High purity | Screening of various organocatalysts, Optimization of catalyst loading | Up to 90% a2bchem.com |

| Microwave-Assisted | Rapid reaction times, Increased yields | Solvent and catalyst optimization, Temperature control | Up to 88% nih.gov |

| Sonochemistry | Use of aqueous media, Short reaction times | Optimization of ultrasonic frequency and power, Scalability | >75% nih.gov |

| Flow Chemistry | High reproducibility, Enhanced safety, Scalability | Reactor design, Optimization of flow rates and residence times | N/A |

Exploration of Underexplored Chemical Reactivity and Novel Transformations

The chemical reactivity of this compound remains largely uncharted territory. The presence of a reactive hydrazine (B178648) moiety attached to the pyridazine core suggests a rich and diverse chemistry waiting to be explored.

Key areas for future investigation include:

Reactions at the Hydrazine Group: Systematic studies on the reactions of the hydrazine group, such as the formation of hydrazones, pyrazoles, and other heterocyclic systems through condensation with carbonyl compounds. These derivatives could exhibit unique electronic and biological properties.

Ring-Opening and Ring-Transformation Reactions: Investigating the stability of the pyridazine ring under various conditions and exploring the possibility of ring-opening or transformation reactions to generate novel molecular scaffolds.

Directed C-H Functionalization: Developing methods for the selective functionalization of the C-H bonds on the pyridazine ring, guided by the hydrazine substituent, would provide a powerful tool for creating a library of novel derivatives.

Rational Design of High-Performance Coordination Complexes for Catalysis

The hydrazine group and the nitrogen atoms of the pyridazine ring make this compound an excellent candidate for use as a ligand in coordination chemistry. The resulting metal complexes could exhibit significant catalytic activity.

Future research in this area should involve:

Synthesis of Novel Coordination Complexes: Preparing and characterizing complexes of this compound with a variety of transition metals (e.g., copper, nickel, cobalt, palladium). jocpr.comuu.nl

Structural and Electronic Characterization: Employing techniques such as X-ray crystallography, spectroscopy, and computational modeling to understand the coordination modes of the ligand and the electronic structure of the resulting complexes.

Catalytic Applications: Screening the synthesized complexes for their catalytic activity in a range of organic transformations, including oxidation, reduction, and cross-coupling reactions. For instance, copper complexes of related polydentate ligands have shown promise in the oxidation of catechols. uu.nl The stability and activity of these catalysts could be fine-tuned by modifying the ligand structure.

Integration into Novel Functional Materials and Devices

The unique structural and electronic properties that can be anticipated for derivatives of this compound make them attractive building blocks for the development of new functional materials.

Prospective research directions include:

Organic Light-Emitting Diodes (OLEDs): The pyridazine core is a known component in some organic electronic materials. By derivatizing this compound, it may be possible to create novel compounds with suitable HOMO/LUMO levels for use as emitters or host materials in OLEDs.

Sensors: The hydrazine moiety can be functionalized to create chemosensors that exhibit a detectable response (e.g., colorimetric or fluorescent change) upon binding to specific analytes, such as metal ions or anions.

Polymers and Dendrimers: Incorporating this compound as a monomer or a core unit in the synthesis of polymers and dendrimers could lead to materials with interesting thermal, optical, or electronic properties. uu.nl

Synergistic Approaches Combining Experimental and Computational Studies

To accelerate the discovery and development of new applications for this compound, a close integration of experimental and computational methods is crucial.

A synergistic approach would entail:

Predictive Modeling: Using density functional theory (DFT) and other computational methods to predict the reactivity, electronic properties, and spectroscopic signatures of this compound and its derivatives. mdpi.com

Structure-Property Relationships: Employing computational tools to establish clear structure-property relationships, which can guide the rational design of new molecules with desired functionalities.

In Silico Screening: Performing virtual screening of potential derivatives for their suitability in various applications, such as their binding affinity to catalytic sites or their electronic properties for materials science applications. This can help prioritize synthetic targets and reduce the experimental workload. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydrazinyl-5-methylpyridazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving hydrazine derivatives and substituted pyridazine precursors. For example, hydrazine hydrate reacts with 3-chloro-5-methylpyridazine under reflux in ethanol to introduce the hydrazinyl group . Optimization strategies include:

- Catalyst selection : Use of NaH or K₂CO₃ in DMF to enhance nucleophilic substitution efficiency .

- Temperature control : Refluxing at 80–100°C minimizes side reactions like over-alkylation .

- Solvent effects : Polar aprotic solvents (e.g., DMF, NMP) improve solubility of intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves substituent positions on the pyridazine ring, with hydrazinyl protons appearing as broad singlets (δ 4.5–5.5 ppm) .

- Mass spectrometry (EI/ESI) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 139 for C₅H₇N₄) and fragmentation patterns .

- Gas chromatography (GC) : Validates purity, with retention indices calibrated against NIST reference data for pyridazine derivatives .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridazine ring in this compound be achieved for targeted drug design?

- Methodological Answer :

- Electrophilic substitution : The hydrazinyl group directs electrophiles (e.g., nitration, sulfonation) to the C4 position, while the methyl group stabilizes C6 via steric effects .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids at C4 or C6 positions requires Pd(PPh₃)₄ and Cs₂CO₃ in THF/water (3:1) .

- Hydrazine modification : Condensation with ketones/aldehydes forms hydrazones, enabling conjugation with bioactive moieties (e.g., antipyrine derivatives) .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using E. coli ATCC 25922) to reduce false positives .

- Structural heterogeneity : Purify intermediates via column chromatography (SiO₂, hexane/EtOAc gradient) to eliminate regioisomers .

- Computational validation : Use DFT calculations (e.g., Gaussian 16) to predict binding affinities and correlate with experimental IC₅₀ values .

Q. How does the hydrazinyl group influence the stability and reactivity of this compound under physiological conditions?

- Methodological Answer :

- pH-dependent stability : The hydrazinyl group undergoes hydrolysis in acidic media (pH < 3), forming 5-methylpyridazin-3(2H)-one. Stability assays in PBS (pH 7.4) show >90% integrity over 24 hours .

- Oxidative susceptibility : Use antioxidants (e.g., BHT) in formulations to prevent N–N bond cleavage during storage .

- Metal coordination : The hydrazinyl group chelates transition metals (e.g., Cu²⁺), enabling applications in catalytic or sensor systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.